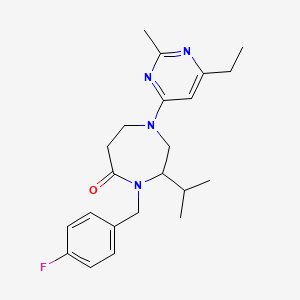![molecular formula C15H23N3O2 B5374863 2,2'-{[(1-propyl-1H-benzimidazol-2-yl)methyl]imino}diethanol](/img/structure/B5374863.png)
2,2'-{[(1-propyl-1H-benzimidazol-2-yl)methyl]imino}diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-{[(1-propyl-1H-benzimidazol-2-yl)methyl]imino}diethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PBIM and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of PBIM is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. PBIM has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Biochemical and Physiological Effects:
PBIM has been shown to have a low toxicity profile, making it a safe compound for use in scientific research. It has been shown to have a significant effect on the immune system, enhancing the production of cytokines and increasing the activity of natural killer cells. PBIM has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PBIM is its low toxicity profile, making it a safe compound for use in scientific research. It is also relatively easy to synthesize, making it a cost-effective compound to use in experiments. However, one of the limitations of PBIM is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of PBIM. One of the main areas of research is the development of new drugs and therapies based on the antibacterial, antifungal, and antiviral properties of PBIM. Another area of research is the use of PBIM as a corrosion inhibitor and surfactant in the petroleum industry. Additionally, there is ongoing research into the potential use of PBIM in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, PBIM is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its low toxicity profile, antibacterial, antifungal, and antiviral properties, and anti-inflammatory effects make it a promising candidate for the development of new drugs and therapies. Ongoing research into PBIM's mechanism of action and potential applications will continue to shed light on this promising compound.
Méthodes De Synthèse
PBIM can be synthesized using different methods, and one of the commonly used methods is the reaction of 1-propyl-1H-benzimidazole-2-amine with diethylene glycol in the presence of a catalyst. This reaction yields PBIM as a colorless liquid with a high yield.
Applications De Recherche Scientifique
PBIM has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. PBIM has also been studied for its potential use as a corrosion inhibitor and as a surfactant in the petroleum industry.
Propriétés
IUPAC Name |
2-[2-hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-7-18-14-6-4-3-5-13(14)16-15(18)12-17(8-10-19)9-11-20/h3-6,19-20H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRAQXJLGVXKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CN(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5374788.png)
![methyl {4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetate](/img/structure/B5374790.png)
![1-(2-thienyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5374804.png)
![(1R,5R,11aS)-3-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5374814.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374827.png)
![(1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-yl)methanol](/img/structure/B5374834.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5374841.png)
![5-[4-(allyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374850.png)
![methyl 4-[3-(3-chloro-4-ethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5374857.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5374861.png)

![(3S*,4R*)-1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5374877.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374881.png)